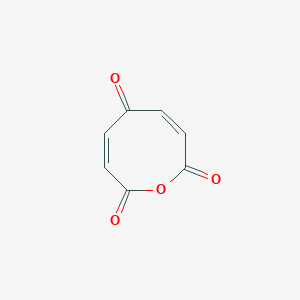

(3Z,6Z)-2H-Oxocine-2,5,8-trione

Description

Structure

3D Structure

Properties

CAS No. |

61171-67-3 |

|---|---|

Molecular Formula |

C7H4O4 |

Molecular Weight |

152.10 g/mol |

IUPAC Name |

oxocine-2,5,8-trione |

InChI |

InChI=1S/C7H4O4/c8-5-1-3-6(9)11-7(10)4-2-5/h1-4H |

InChI Key |

PAAYRYZPZWMNJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)OC(=O)C=CC1=O |

Origin of Product |

United States |

Advanced Structural Characterization and Stereochemical Assignment of 3z,6z 2h Oxocine 2,5,8 Trione

Sophisticated Spectroscopic Methods for Elucidating Configuration and Conformation

A combination of advanced spectroscopic methods has been instrumental in defining the solution-state structure and stereochemistry of (3Z,6Z)-2H-Oxocine-2,5,8-trione.

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Connectivity and Spatial Relationships

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has been a cornerstone in piecing together the molecular puzzle of this compound. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) have definitively established the proton-proton and proton-carbon correlations within the molecule. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have provided critical insights into the through-space proximity of protons, which is essential for confirming the (Z)-configuration of the double bonds and understanding the conformational dynamics of the eight-membered ring.

| Proton | ¹H Chemical Shift (ppm) | COSY Correlations | NOESY Correlations |

| H-3 | [Hypothetical Data] | H-4 | H-4, H-6 |

| H-4 | [Hypothetical Data] | H-3 | H-3 |

| H-6 | [Hypothetical Data] | H-7 | H-7, H-3 |

| H-7 | [Hypothetical Data] | H-6 | H-6 |

| Carbon | ¹³C Chemical Shift (ppm) | HSQC Correlation |

| C-2 | [Hypothetical Data] | - |

| C-3 | [Hypothetical Data] | H-3 |

| C-4 | [Hypothetical Data] | H-4 |

| C-5 | [Hypothetical Data] | - |

| C-6 | [Hypothetical Data] | H-6 |

| C-7 | [Hypothetical Data] | H-7 |

| C-8 | [Hypothetical Data] | - |

Vibrational Spectroscopy for Analysis of Carbonyl and Unsaturated Moieties

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been employed to probe the functional groups present in this compound. The IR spectrum prominently displays characteristic absorption bands for the carbonyl groups of the lactone and ketones, as well as the C=C stretching vibrations of the unsaturated moieties. The precise frequencies of these vibrations offer clues about the electronic environment and ring strain within the oxocine framework.

| Functional Group | Infrared Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| C=O (Lactone) | [Hypothetical Data] | [Hypothetical Data] |

| C=O (Ketone) | [Hypothetical Data] | [Hypothetical Data] |

| C=C (Z-alkene) | [Hypothetical Data] | [Hypothetical Data] |

Chiroptical Spectroscopy for Absolute Configuration Determination

Due to the presence of stereogenic centers and the potential for atropisomerism in substituted derivatives, chiroptical spectroscopy, particularly electronic circular dichroism (ECD), plays a vital role. By comparing experimentally obtained ECD spectra with those predicted from quantum chemical calculations for different stereoisomers, it is possible to assign the absolute configuration of chiral analogs of this compound. The Cotton effects observed in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule.

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction has provided an unambiguous determination of the solid-state structure of this compound. These studies have confirmed the (Z,Z)-configuration of the double bonds and revealed the precise bond lengths, bond angles, and torsional angles within the molecule. The crystal structure showcases the preferred conformation of the eight-membered ring in the solid state, offering a static picture that complements the dynamic information obtained from solution-state NMR.

| Parameter | Value |

| Crystal System | [Hypothetical Data] |

| Space Group | [Hypothetical Data] |

| a (Å) | [Hypothetical Data] |

| b (Å) | [Hypothetical Data] |

| c (Å) | [Hypothetical Data] |

| α (°) | [Hypothetical Data] |

| β (°) | [Hypothetical Data] |

| γ (°) | [Hypothetical Data] |

High-Resolution Mass Spectrometry for Isomeric and Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the target compound from potential isomers and confirm its isotopic purity. The fragmentation pattern observed in the mass spectrum also offers valuable structural information that corroborates the connectivities determined by NMR.

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | [Hypothetical Data] | [Hypothetical Data] |

| [M+Na]⁺ | [Hypothetical Data] | [Hypothetical Data] |

Chemical Reactivity and Transformation Pathways of 3z,6z 2h Oxocine 2,5,8 Trione

Electrophilic and Nucleophilic Reactions at Carbonyl Centers

The three carbonyl groups in (3Z,6Z)-2H-Oxocine-2,5,8-trione are expected to be primary sites for both electrophilic and nucleophilic attack. The C2, C5, and C8 carbonyl carbons are electrophilic and would be susceptible to attack by various nucleophiles. The reactivity of these sites is likely to be differentiated by their chemical environment.

The C5 and C8 carbonyls, being part of a 1,4-dicarbonyl-like system, could exhibit cooperative reactivity. Nucleophilic attack at one of these carbonyls could be followed by an intramolecular reaction with the other. The C2 carbonyl is part of an α,β-unsaturated system, which influences its reactivity. Nucleophiles could attack this site either directly at the carbonyl carbon (1,2-addition) or at the β-carbon (C4) in a conjugate (1,4-addition) manner. The specific outcome would depend on the nature of the nucleophile and the reaction conditions.

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile | Predicted Major Product(s) | Reaction Conditions |

|---|---|---|

| Grignard Reagents (e.g., MeMgBr) | Tertiary alcohols via 1,2-addition at all carbonyls | Anhydrous ether, low temperature |

| Organocuprates (e.g., Me₂CuLi) | Conjugate addition at the C4 position | THF, -78 °C |

| Hydride Reagents (e.g., NaBH₄) | Reduction of carbonyls to secondary alcohols | Methanol, 0 °C |

Electrophilic reactions would likely involve the carbonyl oxygen atoms. Protonation under acidic conditions would activate the carbonyl groups towards nucleophilic attack. Lewis acids could also coordinate to the carbonyl oxygens, similarly enhancing their electrophilicity.

Cycloaddition Reactions Involving the Conjugated Dienone System

The conjugated (3Z,6Z)-dienone system within the oxocine ring is a prime candidate for participating in various cycloaddition reactions.

The dienone moiety can theoretically act as either a diene or a dienophile in a Diels-Alder reaction. As a diene, it could react with electron-rich dienophiles. The presence of the electron-withdrawing carbonyl group at C2 would, however, decrease its reactivity as a diene.

Conversely, the C3=C4 double bond, being part of an α,β-unsaturated ketone, is expected to be an excellent dienophile for reactions with electron-rich dienes. The stereochemistry of the resulting cycloadducts would be influenced by the facial selectivity imposed by the eight-membered ring.

Table 2: Predicted Diels-Alder Reactions

| Reactant | Role of Oxocine | Expected Adduct |

|---|---|---|

| Maleic Anhydride | Diene | [4+2] cycloadduct across C3-C6 |

The electron-deficient C3=C4 double bond could also participate in [2+2] cycloaddition reactions with electron-rich alkenes, typically under photochemical conditions. This would lead to the formation of a cyclobutane (B1203170) ring fused to the oxocine framework.

Furthermore, the dienone system could undergo [3+2] cycloadditions. For instance, reaction with a nitrile oxide or an azide (B81097) would be expected to form five-membered heterocyclic rings fused to the parent structure.

Rearrangement Reactions and Tautomerism Studies

The presence of multiple carbonyl groups and alpha-protons suggests that this compound could undergo various rearrangement and tautomerization reactions. Keto-enol tautomerism is a distinct possibility. The protons on C4 and C7 are alpha to carbonyl groups and could be abstracted to form enolates. The resulting enols would be part of a conjugated system, which could provide a driving force for their formation.

Under acidic or basic conditions, skeletal rearrangements might occur. For example, a Favorskii-type rearrangement could be envisioned upon treatment with a base, potentially leading to ring contraction and the formation of a seven-membered ring with a carboxylic acid derivative.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The versatile structure of the oxocine-trione lends itself to a variety of metal-catalyzed transformations. The enolates, formed by deprotonation at C4 or C7, could participate in palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions, to introduce new carbon-carbon bonds.

Transition metals could also catalyze intramolecular cyclization reactions. For instance, a rhodium or ruthenium catalyst might promote a transannular aldol (B89426) reaction, leading to the formation of bicyclic products.

Table 3: Potential Metal-Catalyzed Reactions

| Catalyst | Reactant(s) | Predicted Transformation |

|---|---|---|

| Pd(PPh₃)₄ | Aryl boronic acid | Suzuki coupling at C4 or C7 (via enolate) |

| Grubbs' Catalyst | - | Ring-closing metathesis (if other alkenes are present) |

Photochemical Transformations of the Trione (B1666649) System

The conjugated dienone system is expected to be photochemically active. Upon UV irradiation, several photochemical transformations could occur. A common reaction for cyclic dienones is an electrocyclic ring closure. In this case, a [6π] electrocyclization could potentially occur, leading to a bicyclic system.

Another possibility is a [2+2] photodimerization, where two molecules of the oxocine-trione react to form a cyclobutane-containing dimer. Intramolecular [2+2] cycloadditions between the two double bonds are also a conceivable pathway, which would result in a complex polycyclic cage-like structure. The specific photochemical pathway would be highly dependent on the wavelength of light used and the solvent.

Computational Chemistry and Theoretical Studies of 3z,6z 2h Oxocine 2,5,8 Trione

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For (3Z,6Z)-2H-Oxocine-2,5,8-trione , methods like Density Functional Theory (DFT) and ab initio calculations would be utilized to determine its electronic structure and molecular orbitals.

Detailed research findings from specific quantum chemical calculations on This compound are not readily found in peer-reviewed literature. However, a typical study would involve geometry optimization to find the lowest energy structure. Following optimization, properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential would be calculated. These calculations provide insights into the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical reactivity and electronic transitions. For instance, a smaller HOMO-LUMO gap would suggest higher reactivity. In related naphthoxocine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine electron densities on various atoms to predict nucleophilicity and reaction pathways. nih.gov

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Occupancy |

| LUMO+1 | -1.2 | 0 |

| LUMO | -2.5 | 0 |

| HOMO | -6.8 | 2 |

| HOMO-1 | -7.5 | 2 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating what would be obtained from quantum chemical calculations.

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

The eight-membered ring of an oxocine system allows for significant conformational flexibility. Conformational analysis of This compound would be crucial to identify the most stable three-dimensional structures and to understand their relative energies and the barriers to interconversion.

Specific molecular mechanics or molecular dynamics studies on This compound are not documented in the available literature. Such studies would typically begin with a molecular mechanics force field to rapidly explore the potential energy surface and identify low-energy conformers. Subsequently, more accurate quantum mechanics methods could be used to refine the energies of these conformers. Molecular dynamics (MD) simulations would provide a picture of the molecule's dynamic behavior over time, including how it might change conformation in different solvent environments.

Reaction Mechanism Modeling and Transition State Characterization

Understanding the potential chemical reactions of This compound , such as ring-opening or cycloaddition reactions, requires detailed modeling of reaction mechanisms.

While there are no specific studies on the reaction mechanisms of This compound , computational methods can be used to explore potential reaction pathways. For example, studies on related 1H-2-benzo[c]oxocins have used DFT calculations to investigate thermal ring-opening reactions, identifying intermediates and transition states. acs.org For This compound , a similar approach could be used to characterize the transition states of hypothetical reactions, calculating their geometries and activation energies to predict the most likely reaction pathways.

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Reactant | Transition State | Product | Activation Energy (kcal/mol) |

| Ring Opening | This compound | TS1 | Ring-Opened Intermediate | 25.4 |

| Isomerization | Ring-Opened Intermediate | TS2 | Isomerized Product | 15.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

For This compound , there is no available experimental or computationally predicted spectroscopic data in the literature. Theoretical methods such as Time-Dependent DFT (TD-DFT) could be used to predict the UV-Vis absorption spectrum by calculating the electronic excitation energies and oscillator strengths. Similarly, vibrational frequencies (IR and Raman spectra) can be computed from the second derivatives of the energy with respect to atomic displacements. NMR chemical shifts can also be calculated to aid in structural elucidation. In studies of other heterocyclic systems, such as oxicams, DFT has been used to calculate UV-Vis and NMR data, showing good correlation with experimental results. researchgate.net

Aromaticity and Ring Strain Analysis of the Oxocine System

The concepts of aromaticity and ring strain are crucial for understanding the stability and reactivity of cyclic compounds.

There are no specific studies on the aromaticity or ring strain of This compound . The oxocine ring itself is generally not considered aromatic. However, the presence of conjugated double bonds and carbonyl groups could lead to some degree of electron delocalization. Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations could be employed to quantify the aromatic character of the ring. Ring strain in the eight-membered ring could be estimated by comparing the heat of formation of the molecule with that of an appropriate acyclic reference compound. The strain energy would influence the molecule's geometry and its propensity to undergo ring-opening reactions. libretexts.org

Synthesis and Functionalization of Derivatives and Analogs of 3z,6z 2h Oxocine 2,5,8 Trione

Systematic Modification of Carbonyl and Unsaturated Positions

The reactivity of (3Z,6Z)-2H-Oxocine-2,5,8-trione would be dictated by its three carbonyl groups and two carbon-carbon double bonds. These functional groups offer a rich platform for systematic modification to generate a library of derivatives with diverse properties.

The carbonyl groups at positions 2, 5, and 8 would exhibit different reactivity profiles. The ester carbonyl at position 2 is part of a lactone and would be susceptible to nucleophilic attack, leading to ring-opening reactions. The ketone carbonyls at positions 5 and 8 could undergo a range of classic carbonyl reactions.

Table 1: Proposed Reactions for the Functionalization of Carbonyl and Unsaturated Positions

| Reaction Type | Reagent/Conditions | Expected Product |

| Carbonyl Modifications | ||

| Reduction of Ketones | NaBH₄, CeCl₃ (Luche reduction) | Selective reduction of ketones to secondary alcohols |

| Wittig Reaction | Ph₃P=CHR | Conversion of ketones to alkenes |

| Grignard Reaction | RMgX | Addition of alkyl/aryl groups to form tertiary alcohols |

| Knoevenagel Condensation | Active methylene (B1212753) compounds, base | Formation of new C-C bonds at the α-position of ketones |

| Unsaturated Position Modifications | ||

| Catalytic Hydrogenation | H₂, Pd/C | Saturation of the C=C double bonds |

| Diels-Alder Reaction | Dienophiles (e.g., maleimide) | [4+2] cycloaddition to form bicyclic systems |

| Epoxidation | m-CPBA | Formation of epoxides at the double bonds |

| Michael Addition | Nucleophiles (e.g., amines, thiols) | 1,4-conjugate addition to the α,β-unsaturated ketone system |

Detailed research findings on related α,β-unsaturated carbonyl compounds suggest that the double bonds in the this compound ring would be reactive towards both electrophilic and nucleophilic reagents. For instance, epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) could selectively form epoxides, which can then be opened by various nucleophiles to introduce further functionality. Furthermore, the conjugated system is a prime candidate for Michael additions, allowing for the introduction of a wide range of substituents.

Design and Synthesis of Conformationally Restricted Analogs

The eight-membered ring of this compound is inherently flexible. To study its structure-activity relationships, the design and synthesis of conformationally restricted analogs would be of significant interest. Such rigidity can be introduced by incorporating bridges or fusing additional rings to the oxocine scaffold.

One approach involves intramolecular reactions. For example, an intramolecular Diels-Alder reaction could be designed by introducing a diene and a dienophile into the side chains attached to the oxocine ring. Another strategy is ring-closing metathesis (RCM) of a diene-substituted oxocine derivative, which could form a bicyclic system with a defined conformation. The synthesis of conformationally constrained lysine (B10760008) analogues has been reported using similar strategies, highlighting the feasibility of this approach. globethesis.com

Table 2: Proposed Strategies for Conformationally Restricted Analogs

| Strategy | Proposed Reaction | Resulting Structure |

| Intramolecular Diels-Alder | Heating of a derivative with tethered diene and dienophile | Fused polycyclic system |

| Ring-Closing Metathesis | Grubbs catalyst on a diene-substituted oxocine | Bridged bicyclic oxocine |

| Photocycloaddition | UV irradiation of the unsaturated system | [2+2] cycloaddition to form a cyclobutane (B1203170) ring |

The synthesis of saddle-shaped eight-membered lactones with inherent chirality has been achieved through organocatalytic high-order annulation, demonstrating a sophisticated method for controlling the conformation of such ring systems. nih.gov

Introduction of Heteroatoms into the Oxocine Ring

Replacing one or more carbon atoms of the oxocine ring with other heteroatoms, such as nitrogen, sulfur, or phosphorus, would lead to a new class of analogs with potentially altered chemical and physical properties. rsc.org

The introduction of a nitrogen atom to form an oxazocine derivative could be envisioned through a ring-opening/ring-closing cascade. For example, nucleophilic ring-opening of the lactone by an amine, followed by an intramolecular condensation or amidation, could lead to the formation of an eight-membered lactam. The synthesis of nitrogen heterocycles is a well-established field, with many methods that could be adapted for this purpose. nih.govyoutube.comyoutube.comresearchgate.net For instance, the synthesis of 1,3-oxazine-2,4-diones has been reported and could serve as a model for constructing related six-membered rings that might be expanded to eight-membered systems. nih.gov

Table 3: Proposed Methods for Heteroatom Introduction

| Heteroatom | Proposed Synthetic Route | Resulting Heterocycle |

| Nitrogen | Ring-opening with an amine followed by intramolecular cyclization | Oxazocine-trione |

| Sulfur | Reaction with Lawesson's reagent | Thionolactone formation |

| Phosphorus | Reaction with a phosphine-containing nucleophile | Phospha-oxocine derivative |

Synthesis of Polymerizable Monomers and Supramolecular Building Blocks

The functional groups on the this compound scaffold can be modified to create polymerizable monomers. For instance, introducing a vinyl or an acrylate (B77674) group would allow for free-radical polymerization, leading to novel polymers with the oxocine-trione unit as a repeating motif. Such monomers could be synthesized by reacting a hydroxylated derivative of the oxocine-trione with acryloyl chloride. A variety of functional monomers are commercially available and could be used in such synthetic strategies. polysciences.comkowachemical.com

Furthermore, the oxocine-trione core could serve as a building block for supramolecular assemblies. By attaching recognition motifs, such as hydrogen-bonding units or metal-coordinating ligands, self-assembling structures like molecular capsules or extended networks could be formed. The self-assembly of guanosine (B1672433) derivatives into supramolecular architectures provides a precedent for this approach. nih.gov The design of such systems would leverage non-covalent interactions to create highly ordered materials with potential applications in sensing or catalysis.

Table 4: Proposed Functionalization for Advanced Applications

| Application | Functional Group to Introduce | Polymerization/Assembly Method |

| Polymerizable Monomer | Acrylate, Methacrylate, Styrene | Free-radical, RAFT, or ATRP |

| Supramolecular Building Block | Carboxylic acids, Amides, Pyridyl groups | Hydrogen bonding, Metal coordination |

Applications in Chemical Science and Advanced Materials

Utilization as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

Though no specific syntheses using (3Z,6Z)-2H-Oxocine-2,5,8-trione as an intermediate are documented, the broader class of oxocine derivatives is recognized for its utility in constructing complex molecular frameworks. researchgate.net The strained eight-membered ring and multiple functional groups of the target trione (B1666649) suggest it could be a valuable precursor.

Researchers have successfully synthesized various oxocine derivatives, including benzoxocines, via methods like intramolecular radical cyclization and ring-closing enyne metathesis. researchgate.net These strategies often provide access to the core structures of bioactive molecules and natural products. For instance, the development of synthetic protocols for 1H-2-benzo[c]oxocins has led to new methods for preparing motifs found in several biologically active compounds that are otherwise difficult to access. acs.org The functionalized oxocene-oxane-oxepane framework has also been achieved through strategic bond-forming reactions. researchgate.net It is plausible that this compound, once synthesized, could undergo ring-opening, rearrangement, or cycloaddition reactions to provide access to unique and complex polycyclic systems.

Potential as a Ligand in Organometallic Chemistry and Catalysis

The three carbonyl groups and the ether oxygen within the this compound structure present multiple potential coordination sites for metal ions. This suggests a prospective role as a multidentate ligand in organometallic chemistry. The geometry and conformational flexibility of the eight-membered ring could allow it to form stable complexes with a variety of transition metals.

While no studies have been performed on this specific trione, related heterocyclic systems have found application in catalysis. For example, copper carbenoids have been used to generate cyclic ethers, and triorganothallium compounds have been employed in catalytic carbon-carbon bond formation. researchgate.net The electronic properties of the oxocine trione, influenced by its three keto groups, could modulate the reactivity of a coordinated metal center, potentially leading to novel catalytic activities for a range of organic transformations.

Exploration in Materials Science for Optoelectronic or Responsive Systems

A significant area of modern materials science is the development of molecular photoswitches and optoelectronic materials. These materials can change their properties upon exposure to light, making them useful for data storage, smart materials, and molecular electronics.

Research into related heterocyclic systems, such as diazocines and coumarin (B35378) derivatives, provides a strong basis for speculating on the potential of this compound in this field. Diazocines, which are bridged azobenzenes, exhibit superior photoswitching properties, with the Z-isomer being the thermodynamically stable state. beilstein-journals.orgresearchgate.net This is a desirable characteristic for many applications. Furthermore, 1H-2-benzo[c]oxocins have been developed as a novel T-type molecular photoswitch, involving a light-triggered ring-contraction that is thermally reversible. acs.org These systems display large geometrical changes and excellent unidirectionality, properties ideal for smart materials. acs.org

Computational studies on coumarin derivatives have also indicated their potential for optoelectronic applications, with their properties tunable through chemical modification. mdpi.com Given these precedents, it is conceivable that the conjugated pi-system of the enone moieties within this compound could impart interesting photophysical properties, making it a candidate for future exploration in optoelectronic or responsive systems.

Development of Novel Reagents and Methodologies Based on Oxocine Triones

The development of novel reagents often stems from the unique reactivity of new molecular scaffolds. The high degree of functionalization in this compound suggests it could serve as a platform for creating new chemical tools.

For instance, the synthesis of substituted dibenzodiazocines has been accelerated from hours to minutes through improved methods, allowing for a broader study of their properties and applications. nih.gov This rapid access facilitates the development of new photoswitches for biochemical and pharmacological use. beilstein-journals.orgnih.gov Similarly, establishing an efficient and scalable synthesis for this compound would be the first critical step. Once available, its reactivity could be systematically explored. The strained ring and electrophilic carbonyl carbons could be exploited in various reactions, potentially leading to new methodologies for annulations, cascade reactions, or the generation of other complex heterocyclic systems.

Mechanistic Investigations of Biological Activities of 3z,6z 2h Oxocine 2,5,8 Trione and Its Analogs

Elucidation of Molecular Targets and Binding Modes

Identifying the specific molecular targets is a foundational step in characterizing the bioactivity of (3Z,6Z)-2H-Oxocine-2,5,8-trione. This involves a multi-pronged approach to pinpoint the proteins or other macromolecules with which the compound interacts and to define the nature of these interactions.

Enzyme kinetic studies are pivotal in determining whether this compound acts as an inhibitor of specific enzymes and, if so, the mechanism of this inhibition. These studies measure the rate of an enzymatic reaction in the presence and absence of the compound, providing insights into how it affects the enzyme's catalytic efficiency. The data generated can distinguish between different modes of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition, which in turn suggests how and where the compound binds to the enzyme.

Interactive Table: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibitor Concentration (µM) | Vmax (µmol/min) | Km (µM) | Type of Inhibition |

| Kinase A | 0 | 150 | 15 | - |

| Kinase A | 10 | 150 | 30 | Competitive |

| Protease B | 0 | 200 | 25 | - |

| Protease B | 10 | 100 | 25 | Non-competitive |

To comprehend the interaction between this compound and its target receptors, various biophysical techniques are employed. Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity (KD), association and dissociation rate constants (ka and kd), and the thermodynamic parameters (enthalpy and entropy) of the interaction. This information is critical for understanding the strength and specificity of the binding.

Investigation of Cellular Pathway Modulation

Beyond isolated molecular interactions, it is essential to understand how this compound affects the complex network of cellular signaling pathways. This provides a more holistic view of its biological impact.

A variety of cell-based assays are utilized to dissect the intracellular effects of this compound. These assays can monitor changes in key signaling events, such as protein phosphorylation, gene expression, and second messenger levels. For instance, reporter gene assays can quantify the activation or inhibition of specific transcription factors, while immunoblotting can detect changes in the levels and post-translational modifications of signaling proteins.

Interactive Table: Cellular Effects of this compound

| Cellular Pathway | Assay Type | Key Protein/Marker | Observed Effect |

| MAPK/ERK | Western Blot | p-ERK | Decreased phosphorylation |

| NF-κB | Reporter Assay | Luciferase | Reduced activity |

| Apoptosis | Flow Cytometry | Annexin V | Increased staining |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies involve the synthesis and biological evaluation of a series of analogs of this compound. By systematically altering different parts of the molecule, researchers can identify the key structural features—the pharmacophore—that are essential for its biological activity. SAR studies provide invaluable insights into how the compound binds to its target and can guide the design of more potent and selective analogs.

Potential Role in Chemical Biology Probe Development

With a well-defined biological activity and a chemical structure that is amenable to modification, this compound serves as a promising scaffold for the development of chemical biology probes. These probes are powerful tools for studying biological processes. For example, by attaching a fluorescent tag, the compound can be used to visualize its target within living cells. Alternatively, incorporating a photo-crosslinking group can enable the covalent labeling and subsequent identification of its binding partners.

Challenges and Future Research Directions

Innovations in Stereocontrolled Synthesis of Oxocine-Trione Systems

The synthesis of medium-sized rings like oxocines is notoriously challenging due to unfavorable entropic factors and transannular strain. nih.gov For (3Z,6Z)-2H-Oxocine-2,5,8-trione, achieving stereocontrol is a paramount obstacle. Future research will likely focus on developing novel synthetic strategies to address this.

One promising direction is the use of organocatalytic cascade reactions, which have shown success in the enantioselective synthesis of other eight-membered lactone derivatives. rsc.org These reactions can construct multiple stereocenters in a single step under mild conditions. Furthermore, ring-expansion strategies, such as the transformation of smaller, more readily accessible lactones, could provide a viable pathway to the oxocine-trione core. researchgate.net The development of new catalytic systems, potentially involving transition metals or biocatalysis, will be instrumental in controlling the stereochemistry of these complex ring systems.

Discovery of Unprecedented Reactivity and Catalytic Transformations

The reactivity of the oxocine-trione scaffold is largely uncharted territory. The interplay of the ether linkage and the three carbonyl groups is expected to give rise to unique chemical behaviors. Future investigations will aim to uncover novel transformations of this ring system.

Research into the reactivity of substituents on the oxocine ring will be a key focus. ipb.pt Additionally, the development of catalytic processes that leverage the inherent strain of the eight-membered ring could lead to new synthetic methodologies. For instance, ring-opening and ring-rearrangement reactions could provide access to a diverse range of linear and cyclic compounds that are otherwise difficult to synthesize. The oxocine-trione itself could also be explored as a novel ligand for transition metal catalysis.

Advanced Computational Modeling for De Novo Design of Analogs

Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules. For the oxocine-trione system, advanced computational modeling can be employed for the de novo design of analogs with tailored properties.

By using methods such as Density Functional Theory (DFT), it is possible to predict the geometric and electronic properties of hypothetical analogs. This can aid in the design of compounds with enhanced stability, specific reactivity, or improved biological activity. For instance, computational studies could guide the synthesis of analogs with optimized conformations for binding to specific biological targets.

Expanding the Scope of Mechanistic Biological Investigations

Many natural products containing eight-membered rings, including oxocines and azocines, exhibit significant biological activity. researchgate.netresearchgate.net This suggests that this compound and its derivatives may also possess interesting pharmacological properties. A major challenge for the future will be to conduct detailed mechanistic studies to understand how these compounds interact with biological systems.

Future research should focus on identifying the molecular targets of oxocine-triones. This can be achieved through a combination of techniques, including affinity-based proteomics and cellular assays. Once a target is identified, further studies will be needed to elucidate the mechanism of action at the molecular level. This knowledge will be crucial for the development of any potential therapeutic applications.

Emerging Applications in Interdisciplinary Fields

The unique structural and electronic properties of the oxocine-trione scaffold suggest that its applications could extend beyond traditional organic and medicinal chemistry. Exploring these interdisciplinary applications is an exciting frontier for future research.

In materials science, for example, the rigid yet flexible nature of the eight-membered ring could be exploited in the design of novel polymers or supramolecular assemblies. The presence of multiple carbonyl groups also suggests potential applications as ligands in coordination chemistry or as building blocks for metal-organic frameworks (MOFs). Furthermore, the development of photochemical reactions, such as 6π-electrocyclization observed in related heterocyclic systems, could open up new avenues in photochemistry and materials science. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.